REACTION_CXSMILES
|
[Cl:1][C:2]([O:4][CH2:5][CH3:6])=[O:3].[CH:7]([N:10]([CH:13]([CH3:15])[CH3:14])[CH2:11][CH3:12])([CH3:9])[CH3:8]>>[Cl:1][C:2]([O:4][CH2:5][CH:6]=[CH2:7])=[O:3].[CH:7]([N:10]([CH:13]([CH3:15])[CH3:14])[CH2:11][CH3:12])([CH3:9])[CH3:8]
|
Name
|
( 37 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
substituted chloroformates
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
as a mixture of diastereomers
|
Type
|
ADDITION
|
Details
|
a mixture of diastereomers which
|
Type
|
CUSTOM
|
Details
|
could be separated into pure diastereomers (10) and (11)
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(=O)OCC=C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |